(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13465357
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl (3S)-3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-15(2)20(11-12-21)17-9-6-10-19(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1 |
| Standard InChI Key | FWERKJJHCWPUKE-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)N(CCO)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound belonging to the piperidine derivatives class. It is characterized by its molecular formula C18H28N2O3 and a molar mass of 320.43 g/mol . This compound is of interest in pharmaceutical research due to its potential applications in neuropharmacology and analgesics.
Synthesis Methods
The synthesis of (S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves multiple steps, typically starting with modifications to the piperidine structure. Detailed synthesis parameters such as reaction times and yields are often proprietary or specific to laboratory conditions.
Potential Applications
Piperidine derivatives, including (S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, are known for their diverse biological activities. They are explored in various therapeutic areas, including analgesics and neuropharmacology. The specific (S) configuration is associated with desired pharmacological effects, suggesting potential for targeted therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume